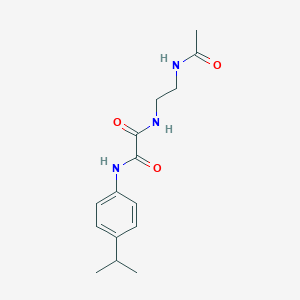![molecular formula C20H29N3O2 B6636093 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. In
Wirkmechanismus
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is responsible for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and physiological effects:
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce neuronal damage, improve cognitive function, and increase survival in animal models of stroke and traumatic brain injury. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been shown to enhance the extinction of fear memory in rats and to improve memory consolidation in mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has several advantages as a research tool. It is a potent and selective inhibitor of the NMDA receptor, which allows for precise manipulation of NMDA receptor function in experimental settings. It is also relatively stable and easy to handle in the laboratory. However, 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of the NMDA receptor in the pathophysiology of various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide involves the reaction of 4-piperidone hydrochloride with 4-cyanopyridine followed by the addition of cyclohexylmagnesium bromide and subsequent reaction with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(7-6-16-4-2-1-3-5-16)22-18-10-14-23(15-11-18)20(25)17-8-12-21-13-9-17/h8-9,12-13,16,18H,1-7,10-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWEGVOJYCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)

![2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B6636125.png)